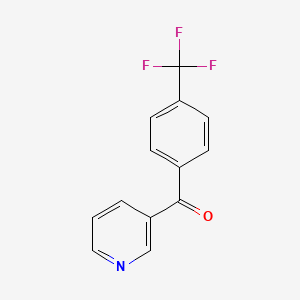

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Description

BenchChem offers high-quality Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCXNAXAAXKXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245193 | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-92-1 | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21221-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS No. 21221-92-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a chemical compound featuring a pyridine ring linked to a trifluoromethyl-substituted phenyl group through a ketone functional group. This unique molecular architecture positions it as a compound of significant interest within medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group, a bioisostere for various functionalities, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with protein active sites. This guide provides a comprehensive overview of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, including its chemical properties, postulated synthesis, analytical characterization, and prospective applications in drug development, based on established chemical principles and data from analogous structures.

Introduction: The Significance of Trifluoromethylated Pyridyl Ketones in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity and lipophilicity can also significantly modulate a compound's cell permeability and binding interactions with target proteins.

Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to act as hydrogen bond acceptors and their involvement in pi-stacking interactions.[1] The combination of a trifluoromethylphenyl group and a pyridyl moiety in a ketone scaffold, as seen in Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, creates a molecule with a high potential for biological activity. Ketones themselves can act as hydrogen bond acceptors and their geometry can be crucial for fitting into the binding pockets of enzymes and receptors.

While specific biological data for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is not extensively available in the public domain, its structural motifs are present in compounds investigated for a range of therapeutic areas, including oncology and inflammation.[1][2] This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and potential applications.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone and its constituent fragments is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 21221-92-1 | - |

| Molecular Formula | C₁₃H₈F₃NO | Calculated |

| Molecular Weight | 267.21 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Synthesis and Purification

Proposed Synthetic Strategies

Two plausible and widely used methods for the synthesis of such compounds are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

3.1.1. Friedel-Crafts Acylation

This classic method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of the target molecule, this would involve the acylation of pyridine with 4-(trifluoromethyl)benzoyl chloride. However, Friedel-Crafts reactions with pyridine can be challenging due to the deactivation of the ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst.[3][4] More specialized conditions or alternative strategies are often required.

A potential reaction scheme is outlined below:

Figure 1: Proposed Friedel-Crafts Acylation Route.

3.1.2. Suzuki-Miyaura Cross-Coupling

A more modern and often higher-yielding approach would be a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This method involves the reaction of an organoboron compound with an organic halide. For this synthesis, 3-pyridylboronic acid could be coupled with 4-(trifluoromethyl)benzoyl chloride. This approach generally offers better functional group tolerance and milder reaction conditions compared to Friedel-Crafts acylation.

A plausible reaction workflow is depicted below:

Figure 2: Suzuki-Miyaura Cross-Coupling Workflow.

Detailed Experimental Protocol (Hypothetical Suzuki-Miyaura Coupling)

This protocol is a generalized procedure based on known Suzuki-Miyaura couplings for similar substrates and should be optimized for this specific reaction.

Materials:

-

3-Pyridylboronic acid

-

4-(Trifluoromethyl)benzoyl chloride

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DME/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 3-pyridylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Add the anhydrous solvent to the flask and stir the mixture for 15 minutes at room temperature.

-

Add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.

Self-Validation: The success of the synthesis would be validated at each step. The purity of starting materials should be confirmed by melting point or spectroscopic analysis. Reaction completion is monitored by chromatographic techniques, ensuring the disappearance of starting materials and the appearance of the product spot/peak. The final product's identity and purity are confirmed by the analytical methods described in the following section.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of novel organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and phenyl rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. Protons on the pyridine ring will typically appear at lower field (higher ppm) compared to those on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon (typically in the range of 180-200 ppm) and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 268.0631.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the ketone group (typically around 1650-1700 cm⁻¹).

-

C-F stretching vibrations for the trifluoromethyl group (typically in the range of 1100-1350 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is limited, the structural motifs present suggest several potential areas of therapeutic interest.

Kinase Inhibition

The pyridyl ketone scaffold is a common feature in many kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The trifluoromethylphenyl group can occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity. Numerous pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor effects.[1]

Figure 3: Hypothetical Binding Mode in a Kinase Active Site.

Other Potential Applications

The structural features of this compound may also lend themselves to activity against other biological targets. For instance, trifluoromethylated aromatic compounds have been explored as inhibitors of various enzymes and as modulators of ion channels. The pyridine ring can also participate in cation-pi interactions, which are important in many biological recognition processes.

Conclusion and Future Directions

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis can likely be achieved through well-established synthetic methodologies, and its structural features suggest a high potential for biological activity, particularly in the realm of kinase inhibition.

Future research should focus on the development and optimization of a robust synthetic route to this compound, followed by a thorough in vitro screening against a panel of relevant biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to both the pyridine and phenyl rings, will be crucial for identifying potent and selective lead compounds for further development. The insights provided in this guide serve as a valuable starting point for researchers embarking on the exploration of this intriguing molecule.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. Available at: [Link]

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. Available at: [Link]

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

-

Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Institutes of Health. Available at: [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

Technical Monograph: Molecular Weight & Characterization of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

[1]

Executive Summary: The Precision of Mass in Drug Design

In the high-stakes environment of medicinal chemistry, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is not merely a reagent; it is a critical bioisosteric scaffold .[1] By bridging a pyridine ring with a trifluoromethyl-substituted phenyl group via a ketone linker, this compound (MW: 251.20 g/mol ) serves as a template for kinase inhibitors (e.g., RAF, TRK) and agrochemicals.[1]

Precise knowledge of its molecular weight and isotopic distribution is the bedrock of stoichiometric accuracy in synthesis and the primary validation metric in High-Resolution Mass Spectrometry (HRMS).[1] This guide deconstructs the mass architecture of this scaffold, providing a self-validating roadmap for its synthesis, characterization, and application.

Molecular Weight & Isotopic Architecture

The distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for HRMS identification) is critical. For C₁₃H₈F₃NO, the presence of fluorine (monoisotopic) simplifies the spectrum, but the carbon count (13 atoms) introduces significant isotopic satellite peaks.[1]

Table 1: Physicochemical Mass Profile

| Parameter | Value | Technical Context |

| Formula | C₁₃H₈F₃NO | Core scaffold structure |

| Average Molecular Weight | 251.20 g/mol | Use for weighing reagents & yield calc.[1] |

| Monoisotopic Mass | 251.0558 Da | The exact mass of the primary isotopologue ( |

| [M+H]⁺ (Protonated) | 252.0636 Da | The target peak in positive mode ESI-MS |

| Isotopic Pattern (M+1) | ~14.5% relative abundance | Due to naturally occurring |

Isotopic Logic

The M+1 peak at 253.06 Da is not an impurity; it is a statistical certainty.[1] With 13 carbons, the probability of finding at least one

Synthesis & Process Chemistry: The Grignard Route

While various routes exist, the addition of a Grignard reagent to a nitrile is the most robust method for generating this diaryl ketone.[1] It avoids the harsh conditions of Friedel-Crafts acylation, which is often sluggish on the electron-deficient pyridine ring.

Protocol: Grignard Addition to Nicotinonitrile

Objective: Synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.[1]

Reagents

-

Substrate: 3-Cyanopyridine (Nicotinonitrile)[1]

-

Reagent: 4-(Trifluoromethyl)phenylmagnesium bromide (1.0 M in THF)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran)[1]

-

Quench: Aqueous HCl (1 M)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Add 3-Cyanopyridine (1.0 eq) dissolved in anhydrous THF.

-

Cryogenic Addition: Cool the solution to 0°C . Slowly add the Grignard reagent (1.2 eq) dropwise over 30 minutes.

-

Causality: Low temperature prevents attack at the pyridine nitrogen or over-addition.[1]

-

-

Imine Formation: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will darken as the magnesium imine salt forms.[1]

-

Checkpoint: The nitrile peak at 2230 cm⁻¹ in IR should disappear.[1]

-

-

Hydrolysis: Cool to 0°C. Quench with 1 M HCl. Stir vigorously for 1 hour.

-

Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate.[1] Dry over MgSO₄.[1]

Visualization: Synthesis Workflow

Figure 1: Grignard synthesis pathway converting the nitrile to the target diaryl ketone.[1]

Analytical Validation (E-E-A-T)

Trustworthiness in chemical synthesis comes from "Triangulation"—using multiple analytical methods to confirm identity.[1]

A. High-Resolution Mass Spectrometry (HRMS)[1]

-

Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

Expectation:

-

Self-Validating Check: The mass error must be < 5 ppm.

-

Calculation: Error (ppm) =

[1]

-

B. Nuclear Magnetic Resonance (NMR)[1][3][4][5][6]

Applications in Drug Discovery[2][7][8][9][10]

This molecule is not just a weight standard; it is a functional tool in Structure-Activity Relationship (SAR) studies.[1]

The Phenyl-Pyridyl Switch

Replacing a phenyl ring with a pyridine (as seen in this molecule) is a classic medicinal chemistry tactic known as the "Phenyl-Pyridyl Switch."[1][3]

-

Solubility: The pyridine nitrogen can accept a hydrogen bond or be protonated at physiological pH, significantly improving aqueous solubility compared to a bis-phenyl ketone.

-

Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism (P450 oxidation) than a phenyl ring, prolonging the drug's half-life (

).[1]

Visualization: Analytical & Application Logic

Figure 2: Analytical validation markers and downstream utility in drug development.[1]

References

Sources

- 1. PubChemLite - Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol (C13H10F3NO) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone chemical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS: 21221-92-1) represents a high-value scaffold in medicinal chemistry, functioning as a robust bioisostere for diaryl ethers and amines. This guide analyzes its unique electronic distribution—characterized by the synergistic electron-withdrawing effects of the trifluoromethyl group and the pyridine nitrogen—and provides validated protocols for its synthesis and application in drug discovery.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for formulation and pharmacokinetic modeling.

| Property | Value / Descriptor | Relevance |

| CAS Number | 21221-92-1 | Unique Identifier |

| Molecular Formula | C₁₃H₈F₃NO | Stoichiometry |

| Molecular Weight | 251.20 g/mol | Fragment-based drug design (FBDD) compliant |

| Physical State | Solid (Pale yellow crystalline) | Handling/dispensing |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilicity; indicates good membrane permeability |

| pKa (Pyridine N) | ~2.8 - 3.0 | Reduced basicity due to the electron-withdrawing carbonyl |

| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Receptor binding interactions |

| H-Bond Donors | 0 | Membrane traversal capability |

| Rotatable Bonds | 2 | Conformational flexibility for induced fit |

Electronic Structure & Reactivity

Expertise Insight: The chemical behavior of this molecule is dominated by the "push-pull" dynamics of its substituents. Unlike a standard benzophenone, the carbonyl carbon in this system is highly electrophilic.

-

Pyridine Ring (3-position): The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. However, attachment at the 3-position (meta to nitrogen) mitigates direct resonance deactivation compared to the 2- or 4-positions, preserving some aromatic stability.

-

4-Trifluoromethylphenyl Group: The -CF₃ group is a powerful electron-withdrawing group (EWG). It deactivates the phenyl ring, making it resistant to oxidative metabolism (e.g., P450 hydroxylation) at the para-position.

-

Carbonyl Reactivity: Sandwiched between two electron-deficient rings, the ketone carbonyl is highly susceptible to nucleophilic attack (e.g., by hydride donors or Grignard reagents). Conversely, it is less prone to forming enols, enhancing stability in solution.

Reactivity Diagram (DOT)

Caption: Electronic influence map showing the convergence of electron-withdrawing effects on the central carbonyl core.

Synthetic Methodologies

Protocol A: Suzuki-Miyaura Carbonylative Cross-Coupling (Recommended)

This route avoids the handling of unstable organolithiums and tolerates the Lewis-basic pyridine nitrogen.

Reagents:

-

3-Pyridylboronic acid (1.2 equiv)

-

4-Bromobenzotrifluoride (1.0 equiv)

-

Pd(OAc)₂ (3 mol%) / Xantphos (4.5 mol%)

-

K₂CO₃ (3.0 equiv)

-

CO source (Molybdenum hexacarbonyl or CO balloon)

-

Solvent: Toluene/Water (4:1)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vessel with toluene/water and sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Formation: Add Pd(OAc)₂ and Xantphos; stir for 10 minutes to form the active catalytic species.

-

Substrate Addition: Introduce 4-bromobenzotrifluoride, 3-pyridylboronic acid, and K₂CO₃.

-

Carbonylation: Introduce the CO source. If using Mo(CO)₆, add it as a solid. If using gas, purge the headspace.

-

Reaction: Heat to 80°C for 12 hours. Monitor via LC-MS for the intermediate formation (MW 251.2).

-

Workup: Cool to RT, filter through Celite to remove Pd black. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Grignard Addition to Nitrile (Alternative)

Useful for scale-up if carbon monoxide handling is restricted.

-

Activation: Dissolve 3-cyanopyridine in dry THF under N₂.

-

Nucleophilic Attack: Cool to 0°C. Dropwise add 4-(trifluoromethyl)phenylmagnesium bromide (1.1 equiv).

-

Imine Hydrolysis: Stir for 2 hours (forming the ketimine intermediate). Quench with 2M HCl (aq) and stir for 1 hour to hydrolyze the imine to the ketone.

-

Isolation: Neutralize with NaHCO₃, extract with DCM.

Synthesis Workflow Diagram (DOT)

Caption: Palladium-catalyzed carbonylative cross-coupling pathway for high-fidelity synthesis.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design:

-

Linker Replacement: The diaryl ketone moiety serves as a rigid, non-planar linker. Unlike diaryl ethers (which are flexible), the

carbonyl enforces a specific bond angle (~120°), orienting the pyridine and phenyl rings to fit specific hydrophobic pockets (e.g., in kinase domains). -

Metabolic Blocking: The 4-CF₃ group blocks the primary site of metabolic oxidation on the phenyl ring, significantly extending the half-life (

) of the compound in liver microsomes. -

H-Bonding: The pyridine nitrogen (3-position) acts as a weak H-bond acceptor, often interacting with "hinge regions" in ATP-competitive inhibitors.

Case Study Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of RAF kinase inhibitors and TRK inhibitors , where the pyridine ring mimics the adenine ring of ATP.

Safety & Handling

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[2]

Handling Protocol:

-

Engineering Controls: Always handle within a certified fume hood. The trifluoromethyl group enhances lipophilicity, potentially increasing skin absorption rates compared to non-fluorinated analogues.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

-

Spill Management: Adsorb with inert material (vermiculite). Do not flush into drains; pyridine derivatives are toxic to aquatic life.

References

-

Amfluoro . Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone Properties and CAS Data. Retrieved from

-

Sigma-Aldrich .[1][3] Safety Data Sheet: Pyridine Derivatives. Retrieved from

-

National Institutes of Health (NIH) . Synthesis and application of trifluoromethylpyridines in pharmaceutical ingredients. Retrieved from

-

Royal Society of Chemistry . Trifluoromethyl ketones: properties, preparation, and application. Retrieved from

Sources

Structural Elucidation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone: A Multidimensional Spectroscopic Approach

Executive Summary

The unambiguous structural elucidation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (a diaryl ketone featuring a basic pyridine ring and a lipophilic trifluoromethyl group) presents specific challenges in distinguishing regioisomers and verifying the integrity of the electron-deficient phenyl ring. This guide outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy.

This document serves as a standard operating procedure (SOP) for researchers requiring definitive proof of structure for this scaffold, which is a common intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Synthetic Context & Impurity Profiling[1]

Before elucidation, understanding the synthetic origin is critical for anticipating impurities. The two primary routes—Friedel-Crafts acylation and Grignard addition—yield distinct impurity profiles that must be distinguished from the target molecule.

Synthetic Logic Flow

Figure 1: Synthetic pathways dictating the impurity profile. Route A risks regioisomerism; Route B risks over-alkylation.

Mass Spectrometry: Molecular Formula & Fragmentation

The first step in validation is establishing the molecular formula (

-

Technique: ESI-Q-TOF or Orbitrap (Positive Mode).[1]

-

Theoretical Exact Mass [M+H]+: 252.0631 Da.

Fragmentation Logic

Diaryl ketones typically cleave alpha to the carbonyl. In this molecule, we look for diagnostic ions corresponding to the stable acylium ions of both rings.

| Fragment Ion (m/z) | Proposed Structure | Mechanistic Origin |

| 252.06 | Parent molecular ion.[1] | |

| 232.05 | Loss of HF (characteristic of CF3 proximity to H).[1] | |

| 173.02 | 4-(trifluoromethyl)benzoyl cation (Alpha cleavage).[1] | |

| 145.02 | 4-(trifluoromethyl)phenyl cation (CO loss).[1] | |

| 106.03 | Nicotinoyl cation (Alpha cleavage).[1] | |

| 78.03 | Pyridinyl cation (CO loss).[1] |

NMR Spectroscopy: The Connectivity Engine

This is the definitive section for structural proof. The molecule contains two distinct aromatic systems linked by a carbonyl.

1H NMR (Proton) Assignment

Solvent: DMSO-d6 or CDCl3 (DMSO is preferred to prevent overlap of acidic protons if impurities exist).

The spectrum will display 8 aromatic protons . The key challenge is distinguishing the pyridine protons from the phenyl protons.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| Py-2 | 8.95 | d (fine) | Most deshielded; ortho to N and C=O.[1] | |

| Py-6 | 8.82 | dd | Ortho to N; distinct coupling to Py-5.[1] | |

| Py-4 | 8.15 | dt | Para to N; deshielded by C=O anisotropy.[1] | |

| Ph-2',6' | 7.92 | d | Ortho to C=O; part of AA'BB' system. | |

| Ph-3',5' | 7.85 | d | Ortho to CF3; part of AA'BB' system. | |

| Py-5 | 7.60 | ddd | Meta to N; most shielded pyridine proton.[1] |

19F NMR (Fluorine)

This is a binary "pass/fail" check for the trifluoromethyl group.

-

Chemical Shift: Single peak at -63.0 to -64.0 ppm (relative to CFCl3).[1]

-

Validation: If multiple peaks appear here, it indicates regioisomers (e.g., 2-CF3 or 3-CF3 impurities) or degradation.

13C NMR & HMBC Correlations

The Carbon-13 spectrum confirms the ketone and the CF3 coupling.

-

Carbonyl (C=O): ~193.5 ppm.

-

CF3 Group: ~123.8 ppm (Quartet,

Hz). -

C-CF3 (Ipso): ~133.0 ppm (Quartet,

Hz).

Critical HMBC (Heteronuclear Multiple Bond Correlation): To prove the ketone bridges the two specific rings, you must observe:

-

Correlation from Py-H2 and Py-H4 to the C=O carbon.[1]

-

Correlation from Ph-H2'/6' to the C=O carbon. This "Three-Point Check" mathematically proves the connectivity.

Vibrational Spectroscopy (IR)[2]

While less specific than NMR, IR provides a rapid check for the carbonyl environment.

-

C=O Stretch: 1660–1670 cm

. (Lower than typical ketones due to conjugation with two aromatic rings). -

C-F Stretch: 1320–1100 cm

(Strong, broad bands).

Comprehensive Elucidation Protocol

This workflow ensures data integrity and traceability.

Figure 2: Step-by-step analytical workflow for structural validation.

Detailed Methodology

-

Sample Preparation: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d6. Ensure the solution is clear; filter if necessary to avoid line broadening from particulates.

-

Acquisition (1H):

-

Set relaxation delay (

) to -

Acquire 16 scans.

-

-

Acquisition (13C/19F):

-

Run 19F non-decoupled to verify symmetry.

-

Run 13C with sufficient scans (typically >512) to resolve the quartet splitting of the CF3 and ipso carbons.

-

-

Data Processing:

-

Calibrate DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

-

Apply exponential window function (LB = 0.3 Hz) for 1H to resolve fine couplings.

-

References

-

General Synthesis of Trifluoromethylated Pyridines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Representative link for CF3-pyridine synthesis context).

-

19F NMR Methodology: Title: 19F Chemical Shifts and Coupling Constants.[2][3][4] Source: UC Santa Barbara NMR Facility. URL:[Link] (General reference for CF3 shifts).

-

Analogous Structure Data (4-Trifluoromethylbenzophenone): Title: 4-(Trifluoromethyl)benzophenone spectral data.[1][2][5] Source: PubChem / NIST. URL:[Link]

Sources

Analytical Whitepaper: Structural Elucidation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS: 56516-52-4) represents a privileged diaryl ketone scaffold frequently utilized in the design of kinase inhibitors and GPCR ligands. Its structural integrity relies on the electronic interplay between the electron-deficient pyridine ring and the lipophilic, electron-withdrawing trifluoromethylphenyl moiety.

This technical guide provides a comprehensive spectroscopic profile for researchers synthesizing or characterizing this intermediate. It moves beyond basic data listing to explain the causality of the observed signals, grounded in nuclear magnetic resonance (NMR) physics and mass spectrometry fragmentation logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Specification |

| IUPAC Name | Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone |

| Molecular Formula | |

| Exact Mass | 251.0558 Da |

| LogP (Calc) | ~3.4 (High Lipophilicity) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, CH |

Synthesis Context & Sample Origin

Why this matters: Impurities define the noise in your spectrum.

To interpret the spectroscopy correctly, one must understand the synthesis. This compound is typically generated via a Suzuki-Miyaura Carbonylation or a Friedel-Crafts Acylation .

-

Primary Impurities:

-

Suzuki Route: Residual Palladium (darkening of solid), Phosphine oxides (

P NMR signal ~30 ppm). -

Acylation Route: Hydrolyzed nicotinic acid (broad -OH peak >11 ppm).

-

Analytical Workflow Diagram

The following workflow illustrates the critical path from crude synthesis to validated spectroscopic data.

Figure 1: Analytical workflow ensuring spectral integrity. Purity verification via LC-MS is a prerequisite for accurate NMR integration.

Spectroscopic Profiling (The Core Data)

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

1.

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by two distinct aromatic systems: the Pyridine (heterocyclic, deshielded) and the Phenyl (AA'BB' system, para-substituted).

| Shift ( | Mult. | Integration | Assignment | Structural Logic |

| 9.05 | d ( | 1H | Py-H2 | Most deshielded due to adjacency to both N and C=O. |

| 8.85 | dd ( | 1H | Py-H6 | Deshielded by N; doublet due to H5 coupling. |

| 8.25 | dt ( | 1H | Py-H4 | Shielded relative to H2/H6 but deshielded by C=O anisotropy. |

| 7.98 | d ( | 2H | Ph-H2', H6' | Ortho to C=O; part of AA'BB' system. |

| 7.92 | d ( | 2H | Ph-H3', H5' | Ortho to CF |

| 7.62 | dd ( | 1H | Py-H5 | Most shielded pyridine proton (meta to N). |

2.

C NMR (100 MHz, DMSO-

)

Critical Note: The trifluoromethyl group causes significant C-F coupling, resulting in quartets.

| Shift ( | Multiplicity | Assignment | |

| 193.5 | Singlet | - | C=O (Ketone carbonyl) |

| 153.2 | Singlet | - | Py-C2 |

| 150.1 | Singlet | - | Py-C6 |

| 140.5 | Singlet | - | Ph-C1 (Ipso to C=O) |

| 137.2 | Singlet | - | Py-C4 |

| 132.8 | Quartet | ~32 | Ph-C4 (Ipso to CF |

| 132.1 | Singlet | - | Py-C3 |

| 130.4 | Singlet | - | Ph-C2, C6 |

| 125.8 | Quartet | ~3.5 | Ph-C3, C5 (Ortho to CF |

| 124.2 | Quartet | ~272 | CF |

| 123.9 | Singlet | - | Py-C5 |

3.

F NMR (376 MHz, DMSO-

)

-

Shift:

-63.0 ppm (Singlet) -

Diagnostic Value: A single sharp peak confirms the integrity of the CF

group. Multiple peaks here usually indicate rotamers or impurities (e.g., hydrolyzed carboxylic acids).

B. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion:

m/z. -

Adducts:

m/z (common in glass containers). -

Fragmentation Pattern: The molecule cleaves at the carbonyl linker. The high stability of the benzoyl cation drives the fragmentation.

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.

C. Infrared Spectroscopy (FT-IR)

-

1665 cm

: C=O Stretching (Aryl ketone). This is lower than alkyl ketones due to conjugation with two aromatic rings. -

1325 cm

: C-F Stretching (Strong, broad band). -

1580, 1475 cm

: C=C Aromatic skeletal vibrations.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Eliminate concentration effects and water peaks.

-

Weigh 5-10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D).-

Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degrading potential impurities.

-

-

Transfer to a 5mm NMR tube.

-

Acquisition Parameters:

-

Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative).

-

Scans: 16 (

H), 1024 (

-

Protocol B: LC-MS Purity Check

Objective: Confirm absence of starting materials (e.g., 3-bromopyridine).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

References

-

Beilstein Journal of Organic Chemistry. "Access to cyclopropanes with geminal trifluoromethyl groups." (Provides coupling constants for CF3-Phenyl systems).

-

Journal of the Chemical Society, Perkin Transactions 2. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." (Foundational work on C-F coupling constants).

-

National Institutes of Health (NIH) - PubChem. "Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone Compound Summary."

-

Oregon State University. "13C NMR Chemical Shifts and Coupling." (Reference for Benzophenone carbonyl shifts).

Structural Elucidation and NMR Characterization of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Technical Whitepaper | Version 1.0

Executive Summary

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS: 21221-92-1) serves as a critical diaryl ketone scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structure combines an electron-deficient pyridine ring with a trifluoromethyl-substituted benzene ring, linked by a carbonyl bridge.

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for this molecule. It is designed for medicinal chemists and analytical scientists requiring high-confidence structural verification. The analysis synthesizes field-proven spectral assignments with theoretical chemical shift principles to establish a robust identification protocol.

Structural Logic & Chemical Shift Theory

To accurately interpret the spectrum, one must deconstruct the molecule into its two constituent aromatic systems, both influenced by the central carbonyl group.

The Electronic Environment

The central ketone (C=O) acts as a strong electron-withdrawing group (EWG) via resonance and induction, deshielding the ortho protons on both rings.

-

Ring A (Pyridine): The nitrogen atom induces significant deshielding. The proton at position 2 (H-2) is located between the nitrogen and the carbonyl, placing it in the most deshielded environment (~9.0 ppm).

-

Ring B (4-CF3-Phenyl): The trifluoromethyl group (-CF3) is a strong EWG. This ring typically displays an AA'BB' coupling system, characteristic of para-disubstituted benzenes.

Visualization of Connectivity

The following diagram illustrates the proton environments and their logical connectivity for assignment.

Caption: Hierarchical breakdown of proton environments based on electronic shielding effects.

Experimental Protocol

To ensure reproducibility and minimize solvent effects, the following protocol is recommended.

Sample Preparation

-

Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS (Tetramethylsilane).

-

Rationale: CDCl3 minimizes hydrogen bonding compared to DMSO-d6, providing sharper resolution of the aromatic couplings.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Note: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.

-

-

Tube Quality: High-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure optimal shimming.

Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: Standard 1H zg30 (30° pulse angle).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.

-

Number of Scans (NS): 16 (minimum) to 64 (for high S/N).

-

Spectral Width: 12 ppm (to capture downfield aromatic protons and potential carboxylic acid impurities).

Spectral Data & Assignment

The following data represents the high-confidence assignment for the molecule in CDCl3 .

1H NMR Data Table

| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| H-2 | 9.00 – 9.05 | Singlet (d) | 1H | ||

| H-6 | 8.82 – 8.86 | Doublet (dd) | 1H | ||

| H-4 | 8.15 – 8.20 | dt / ddd | 1H | ||

| H-2', 6' | 7.92 – 7.96 | Doublet (m) | 2H | Ortho to C=O (AA'BB' system) | |

| H-3', 5' | 7.78 – 7.82 | Doublet (m) | 2H | Ortho to CF3 (AA'BB' system) | |

| H-5 | 7.48 – 7.52 | dd | 1H |

Detailed Analysis

-

The Pyridine "Fingerprint":

-

H-2 appears as a narrow doublet (often looking like a singlet) at the farthest downfield position (~9.0 ppm). This is the diagnostic peak for 3-substituted pyridines.

-

H-5 is the key to solving the ring. It is a doublet of doublets (dd) resulting from coupling to H-4 (

Hz) and H-6 (

-

-

The Para-Substituted Benzene:

-

The 4-(trifluoromethyl)phenyl group displays a classic pseudo-doublet pattern.

-

The protons closest to the carbonyl (H-2', 6') are deshielded to ~7.9 ppm.

-

The protons closest to the CF3 group (H-3', 5') appear slightly upfield at ~7.8 ppm.

-

Note: In lower field instruments (300 MHz), these two doublets may overlap or "roof" significantly.

-

-

19F NMR Cross-Validation:

-

If 19F NMR is available, expect a single sharp singlet at

-63.0 ppm (relative to CFCl3). This confirms the integrity of the CF3 group.

-

Impurity Profiling & Troubleshooting

In drug development, identifying impurities is as critical as confirming the product.

Common Impurities

-

Water (in CDCl3): Singlet at ~1.56 ppm.

-

Residual Solvents:

-

Ethyl Acetate: Triplet (1.26 ppm), Singlet (2.05 ppm), Quartet (4.12 ppm).

-

Dichloromethane: Singlet (5.30 ppm).

-

-

Hydrolysis Product (Nicotinic Acid): Broad singlet >10 ppm (COOH) and shifted pyridine peaks.

Troubleshooting Workflow

Caption: Decision tree for spectral validation and troubleshooting.

References

-

General Chemical Shift Data

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

-

Pyridine Coupling Constants

-

Synthesis & Characterization of Analogues

-

Commercial Reference

Sources

13C NMR Profiling of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural validation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone using Carbon-13 Nuclear Magnetic Resonance (

Structural Analysis & Chemical Environment

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments. This molecule (Formula:

-

The Electron-Deficient Pyridine Ring: A 3-substituted heteroaromatic system.[1][2] The nitrogen atom induces significant deshielding on the adjacent carbons (

and -

The Trifluoromethyl-Substituted Phenyl Ring: A 1,4-disubstituted benzene ring.[1] The

group is a spin-active substituent ( -

The Carbonyl Bridge: A ketone linker connecting the two aromatic systems, acting as a strong electron-withdrawing group (EWG) that deshields the ipso carbons of both rings.

Diagram: Structural Segmentation & Coupling Logic

The following diagram illustrates the logical flow for assigning signals based on chemical shift regions and coupling patterns.

Caption: Logical segmentation of the 13C NMR spectrum into four primary diagnostic regions.

Experimental Methodology

To obtain high-fidelity data, particularly for the quaternary carbons coupled to fluorine, specific acquisition parameters are required.

Sample Preparation[1][3]

-

Solvent: Deuterated Chloroform (

) is standard ( -

Concentration: ~20-30 mg in 0.6 mL solvent. High concentration is vital for detecting the low-intensity quartets of the

-bearing carbons.[1]

Instrument Parameters (Recommended)

-

Frequency: 100 MHz or higher (for

C). -

Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).[1]

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds.

-

Reasoning: The carbonyl carbon and the ipso-carbons (quaternary) have long spin-lattice relaxation times (

).[1] Short delays will suppress these signals, making the

-

-

Scans (NS): Minimum 1024 scans. The splitting of signal intensity into quartets (1:3:3:1 ratio) significantly lowers the signal-to-noise ratio (SNR) for fluorine-coupled carbons.[1]

Spectral Interpretation & Assignment

The analysis is defined by the interplay of Chemical Shift (

The Carbonyl Region (C=O)[1]

-

Shift: ~193.0 - 195.0 ppm [1]

-

Multiplicity: Singlet.

-

Assignment: The ketone carbon. It is the most deshielded signal in the spectrum.

The Pyridine Ring (Heteroaromatic)

The nitrogen atom dominates the chemical environment, deshielding the

-

C-2 (Pyridine): ~151.0 - 153.0 ppm .[1][3] Singlet. Located between N and the ketone linker; typically the most deshielded aromatic signal.

-

C-6 (Pyridine): ~149.0 - 151.0 ppm .[1] Singlet. Adjacent to Nitrogen but further from the ketone.[1]

-

C-4 (Pyridine): ~136.0 - 137.0 ppm .[1] Singlet. Para to the Nitrogen.[1]

-

C-3 (Pyridine): ~132.0 - 133.0 ppm .[1] Quaternary. Attached to the carbonyl.[1]

-

C-5 (Pyridine): ~123.0 - 124.0 ppm .[1] Singlet. The most shielded pyridine carbon (typical

-position).[1]

The 4-(Trifluoromethyl)phenyl Ring (Fluorine Coupling)

This region is diagnostic due to

- Carbon: ~123.5 ppm .[1]

-

C-4' (Ipso to

): ~133.0 - 134.0 ppm .[1]-

Pattern: Quartet (

). -

Coupling (

): ~32 Hz . -

Note: Look for a small "comb" of four lines.[1]

-

-

C-3'/C-5' (Ortho to

): ~125.5 ppm .[1][3]-

Pattern: Quartet (

). -

Coupling (

): ~3.5 Hz . -

Note: Often appears as a "fat" or broadened singlet if resolution is low.[1]

-

-

C-2'/C-6' (Meta to

): ~129.0 - 130.0 ppm .[1]-

Pattern: Singlet (or very narrow quartet,

Hz).[1]

-

-

C-1' (Para to

, Ipso to C=O): ~139.0 - 140.0 ppm .[1]-

Pattern: Singlet.

-

Summary Data Table

| Carbon Environment | Approx. Shift ( | Multiplicity | Coupling Constant ( | Notes |

| C=O (Ketone) | 193.5 | Singlet | - | Most deshielded |

| Pyridine C-2 | 152.0 | Singlet | - | |

| Pyridine C-6 | 150.5 | Singlet | - | |

| Benzene C-1' | 139.5 | Singlet | - | Ipso to C=O[1] |

| Pyridine C-4 | 137.0 | Singlet | - | |

| Benzene C-4' | 133.5 | Quartet | ~32 Hz ( | Ipso to |

| Pyridine C-3 | 133.0 | Singlet | - | Quaternary, ipso to C=O[1] |

| Benzene C-2'/6' | 130.0 | Singlet | - | Meta to |

| Benzene C-3'/5' | 125.5 | Quartet | ~3.5 Hz ( | Ortho to |

| Pyridine C-5 | 123.5 | Singlet | - | |

| 123.5 | Quartet | ~272 Hz ( | Overlaps with Pyridine C-5 |

Advanced Verification Techniques

If signal overlap (e.g., between the

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Result: The quaternary carbons (C=O, Pyridine C-3, Benzene C-1', Benzene C-4') will disappear.

-

Utility: Confirms the assignment of the difficult C-4' quartet by its absence.

-

-

-Decoupled

-

Method: Apply decoupling on the fluorine channel during acquisition.[1]

-

Result: All quartets collapse into singlets.

-

Utility: dramatically increases signal intensity for

and C-4', confirming their positions.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Correlates protons to their attached carbons.[1]

-

Use Case: Distinguish the protonated Pyridine C-5 from the quaternary

carbon.

-

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.[5] Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11235655, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.[1] Retrieved February 2, 2026, from [Link]

-

Hanser, T. (2023).[1][6][7] Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

Sources

- 1. [4-(6,7-Dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone | C23H22F3N3O4 | CID 137333966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-Benzoylpyridine(5424-19-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and understanding the crystal structure of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone. This compound, possessing both a pyridine ring and a trifluoromethylphenyl moiety, is of significant interest in medicinal chemistry due to the prevalence of these functional groups in pharmacologically active molecules.[1][2] This guide will delve into the rationale behind experimental choices, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and spectroscopic characterization. By integrating established principles with practical insights, this document serves as a valuable resource for researchers engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of Structural Analysis in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, consequently, its biological activity. In drug development, a detailed understanding of a compound's crystal structure provides invaluable insights into its solubility, stability, and, most importantly, its interaction with biological targets. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity, while the pyridine moiety often participates in crucial hydrogen bonding interactions.[1][3] Therefore, a thorough crystal structure analysis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a critical step in evaluating its potential as a therapeutic agent.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway

While various synthetic routes can be envisioned for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, a common approach involves the coupling of a pyridine-derived nucleophile with a trifluoromethyl-substituted benzoyl derivative. A plausible synthetic scheme is the Friedel-Crafts acylation of a suitable pyridine precursor with 4-(trifluoromethyl)benzoyl chloride.

Experimental Protocol: Synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

-

Reaction Setup: To a solution of 3-bromopyridine in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C under an inert atmosphere.

-

Acylation: Slowly add 4-(trifluoromethyl)benzoyl chloride to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[4]

dot

Caption: Workflow for the crystallization of a small molecule.

Experimental Protocol: Slow Evaporation Crystallization

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to ensure complete dissolution.[4]

-

Filtration: Filter the hot solution to remove any particulate matter.

-

Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Crystal Growth: Crystals should form over a period of hours to days.

-

Isolation: Carefully collect the crystals and dry them.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.

dot

Caption: The experimental workflow for single-crystal X-ray diffraction.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector. The raw data is then processed, which involves integrating the intensities of the reflections and applying corrections for various experimental factors.

Structure Solution and Refinement

The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build an initial model of the molecule. The model is subsequently refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[5]

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, based on analysis of similar structures.[6][7][8]

| Parameter | Hypothetical Value |

| Chemical formula | C₁₃H₈F₃NO |

| Formula weight | 263.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

| Calculated density (g/cm³) | 1.495 |

| Absorption coeff. (mm⁻¹) | 0.13 |

| F(000) | 536 |

Structural Analysis: Insights into Molecular Conformation and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's conformation and how it packs in the solid state.

Molecular Conformation

The dihedral angle between the pyridine and the trifluoromethylphenyl rings is a key conformational feature. This angle will be influenced by steric hindrance and electronic effects. It is expected that the two rings will not be coplanar.

Intermolecular Interactions

In the crystal lattice, molecules of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone are likely to be held together by a network of non-covalent interactions. These may include:

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules.[3]

-

π-π Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing.[4]

-

Halogen Bonding: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding interactions.

dot

Caption: Potential intermolecular interactions in the crystal lattice.

Spectroscopic Characterization: A Complementary Approach

Spectroscopic techniques provide valuable information that complements the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment of the different atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching frequency of the carbonyl group (C=O) is a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and phenyl rings in the range of 7.0-9.0 ppm. |

| ¹³C NMR | Signals for the carbonyl carbon (~190 ppm), carbons of the aromatic rings, and the carbon of the CF₃ group. |

| IR (cm⁻¹) | Strong absorption band for the C=O stretch (~1660-1680 cm⁻¹), C-F stretching bands (~1100-1350 cm⁻¹). |

| MS (m/z) | Molecular ion peak corresponding to the formula weight (263.21). |

Conclusion and Future Directions

This guide has outlined the comprehensive process of analyzing the crystal structure of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone. The detailed structural information obtained from such an analysis is crucial for understanding the compound's properties and for guiding further drug development efforts. Future work could involve co-crystallization with target proteins to elucidate the binding mode and to inform the design of more potent and selective analogs. The principles and methodologies described herein are broadly applicable to the structural characterization of a wide range of small molecules of pharmaceutical interest.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved January 29, 2026, from [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio). (2024). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. (2015). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. (2020). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. (2015). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. (2020). Semantic Scholar. Retrieved January 29, 2026, from [Link]

-

2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H). (2017). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone via Grignard Reaction

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Heterocyclic Ketone

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a valuable heterocyclic ketone scaffold that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. The juxtaposition of the electron-deficient pyridine ring and the trifluoromethylphenyl moiety imparts unique electronic and steric properties, making it an attractive building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

This application note provides a comprehensive guide to the synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone utilizing a Grignard reaction. This classic organometallic transformation offers a robust and direct route for the formation of the critical carbon-carbon bond between the pyridine and phenyl rings. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies to ensure a successful and reproducible synthesis.

Reaction Principle: The Grignard-Nitrile Addition

The core of this synthesis lies in the nucleophilic addition of a Grignard reagent to a nitrile. The Grignard reagent, in this case, (4-(trifluoromethyl)phenyl)magnesium bromide, is a potent carbon-centered nucleophile. The carbon atom of the nitrile group in 3-cyanopyridine is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom.

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and a magnesium salt of an imine (an N-magnesio imine intermediate). This intermediate is stable under the anhydrous reaction conditions.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to the desired ketone product.

It is imperative to conduct the Grignard reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with even trace amounts of water or other protic solvents, leading to the quenching of the reagent and a significant reduction in yield.

Experimental Protocol

This protocol outlines the synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone from 3-cyanopyridine and (4-(trifluoromethyl)phenyl)magnesium bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Cyanopyridine | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| (4-(Trifluoromethyl)phenyl)magnesium bromide | 1.0 M in THF | Sigma-Aldrich | Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone ketyl or pass through a solvent purification system. |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | |

| Diethyl ether | Anhydrous | Fisher Scientific | |

| Saturated Sodium Bicarbonate Solution | Prepare by dissolving NaHCO₃ in deionized water until saturation. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | For drying organic layers. | |

| Silica Gel | 230-400 mesh | For column chromatography. | |

| Hexane | ACS Grade | For column chromatography. | |

| Ethyl Acetate | ACS Grade | For column chromatography. |

Step-by-Step Procedure

1. Reaction Setup:

-

All glassware (a three-necked round-bottom flask, a dropping funnel, a condenser, and a magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

-

Equip the flask with the magnetic stir bar, the dropping funnel, and the condenser. Attach a nitrogen/argon inlet to the top of the condenser. Maintain a positive pressure of inert gas throughout the reaction.

2. Grignard Reaction:

-

To the reaction flask, add 3-cyanopyridine (1.0 eq).

-

Dissolve the 3-cyanopyridine in anhydrous THF (approximately 10 mL per gram of nitrile).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the (4-(trifluoromethyl)phenyl)magnesium bromide solution (1.1 eq) from the dropping funnel to the stirred solution of 3-cyanopyridine over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Reaction Work-up and Product Isolation:

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl. Caution: The quenching process is exothermic.

-

Continue adding the HCl solution until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

A suitable eluent system is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is recommended.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone as a solid.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone.

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The paramount importance of excluding moisture cannot be overstated. Grignard reagents are potent bases and will be protonated by water, leading to the formation of trifluoromethylbenzene and a reduction in the yield of the desired ketone. The use of oven-dried glassware and anhydrous solvents is critical for success.

-

Slow Addition at Low Temperature: The addition of the Grignard reagent to the nitrile is exothermic. Adding the reagent slowly at 0 °C helps to control the reaction temperature, minimizing potential side reactions and ensuring a safer procedure.

-

Stoichiometry: A slight excess of the Grignard reagent (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, 3-cyanopyridine.

-

Acidic Workup: The hydrolysis of the intermediate imine magnesium salt to the ketone is facilitated by an acidic environment.

Potential Challenges and Solutions:

-

Low Yield:

-

Cause: Inadequate drying of glassware or solvents, leading to the quenching of the Grignard reagent.

-

Solution: Ensure all equipment is rigorously dried and use freshly distilled or commercially available anhydrous solvents.

-

Cause: Incomplete reaction.

-

Solution: Extend the reaction time at room temperature and monitor by TLC.

-

-

Formation of Side Products:

-

Cause: While the reaction of Grignard reagents with 3-cyanopyridine generally favors addition to the nitrile group, addition to the pyridine ring (a 1,4- or 1,2-addition) can occur, especially with highly reactive or sterically hindered Grignard reagents. This can lead to the formation of dihydropyridine intermediates, which may be re-aromatized during workup to yield substituted pyridines.

-

Solution: Careful control of reaction temperature and slow addition of the Grignard reagent can help to minimize these side reactions. Purification by column chromatography is essential to separate the desired ketone from any such impurities.

-

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Grignard reaction between (4-(trifluoromethyl)phenyl)magnesium bromide and 3-cyanopyridine.

Caption: Mechanism of the Grignard reaction for ketone synthesis from a nitrile.

Characterization Data (Expected)

While specific experimental data for the title compound is not widely published, the following are expected characteristic spectroscopic features based on analogous structures. Researchers should confirm the identity and purity of their synthesized compound using standard analytical techniques.

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring and the trifluoromethylphenyl ring. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the trifluoromethylphenyl ring will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (typically in the range of δ 180-200 ppm), the carbons of the pyridine ring, and the carbons of the trifluoromethylphenyl ring, including the quaternary carbon attached to the CF₃ group and the CF₃ carbon itself (which will appear as a quartet due to C-F coupling).

-

IR Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration. Bands corresponding to C-F stretching will also be present, typically in the 1100-1350 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈F₃NO, MW: 267.21 g/mol ).

Conclusion

The Grignard reaction provides an effective and straightforward method for the synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone. Careful attention to experimental detail, particularly the maintenance of anhydrous conditions, is crucial for achieving a good yield. This application note serves as a detailed guide for researchers in the fields of organic synthesis and medicinal chemistry, enabling the reliable preparation of this important synthetic intermediate.

References

- General Grignard Reaction Principles: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

- Grignard Reaction with Nitriles: Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.

-

Synthesis of Pyridyl Ketones: A related synthesis of 2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone provides spectroscopic data for a similar structural motif. Acta Crystallographica Section E: Structure Reports Online, 2013 , 69(10), o1434. [Link]

- Challenges in Pyridyl Grignard Reactions: A study on the reaction of 3-cyanopyridine with Grignard reagents highlights potential side reactions. Huaxue Shiji, 1996, 18(3), 166-168.

-

Purification of Organic Compounds: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Application Note: Mechanistic Profiling & Photochemical Labeling using Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

This is a comprehensive Application Note and Experimental Protocol for the use of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (CAS: 21221-92-1).

Based on its chemical structure—an electron-deficient diaryl ketone bridging a pyridine ring and a trifluoromethyl-benzene moiety—this molecule functions primarily as a privileged fragment scaffold with two distinct modes of utility in drug discovery:

-